N-(3,5-dimethoxyphenyl)-2-({8-methyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl}sulfanyl)acetamide
Description
N-(3,5-dimethoxyphenyl)-2-({8-methyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl}sulfanyl)acetamide is a synthetic small molecule featuring a triazaspiro[4.5]deca-diene core substituted with a methyl group at the 8-position, a phenyl group at the 3-position, and a sulfanyl-linked acetamide moiety.
Properties
IUPAC Name |
N-(3,5-dimethoxyphenyl)-2-[(8-methyl-2-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O3S/c1-28-11-9-24(10-12-28)26-22(17-7-5-4-6-8-17)23(27-24)32-16-21(29)25-18-13-19(30-2)15-20(14-18)31-3/h4-8,13-15H,9-12,16H2,1-3H3,(H,25,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBBQXKYIPODCMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2(CC1)N=C(C(=N2)SCC(=O)NC3=CC(=CC(=C3)OC)OC)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,5-dimethoxyphenyl)-2-({8-methyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl}sulfanyl)acetamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a detailed examination of its biological activity, including case studies and research findings.
Chemical Structure and Properties
The compound has the molecular formula C24H28N4O3S and a molecular weight of 452.57 g/mol. Its structure includes a triazaspiro scaffold, which has been associated with various pharmacological properties.
Research indicates that compounds based on the 1,3,8-triazaspiro[4.5]decane scaffold may inhibit the mitochondrial permeability transition pore (mPTP), which plays a crucial role in cell death during myocardial infarction (MI). The inhibition of mPTP opening can lead to reduced apoptotic rates and improved cardiac function during reperfusion therapy .
2. Cardiovascular Effects
A study highlighted that derivatives of the triazaspiro scaffold demonstrated beneficial effects in models of MI. These compounds improved cardiac function and preserved mitochondrial ATP content, indicating their potential as therapeutic agents in cardiac ischemia .
Case Study 1: Myocardial Infarction Model
In a study focusing on myocardial infarction, researchers administered triazaspiro derivatives during reperfusion. The results indicated a significant decrease in myocardial cell death and improved functional recovery in treated animals compared to controls .
Case Study 2: Antimicrobial Evaluation
Another study synthesized various derivatives based on similar scaffolds and evaluated their antimicrobial efficacy using the serial dilution method. The most active compounds showed a broad spectrum of activity against both Gram-positive and Gram-negative organisms .
Research Findings Summary
Scientific Research Applications
Anticancer Activity
Recent studies have investigated the anticancer potential of compounds derived from the triazaspiro[4.5]decane scaffold. These compounds have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines. For instance, a study highlighted the structure-activity relationship (SAR) of triazaspiro compounds and their ability to target mitochondrial permeability transition pores (mPTP), which are crucial in cancer cell survival mechanisms .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial properties. Research indicates that derivatives of the triazaspiro framework exhibit significant activity against a range of bacterial strains, suggesting their potential use as novel antimicrobial agents. This is particularly relevant given the increasing resistance to conventional antibiotics.
Neuroprotective Effects
Neuroprotective effects have been observed in models of neurodegenerative diseases. The compound's ability to modulate neurotransmitter systems and reduce oxidative stress may offer therapeutic avenues for conditions such as Alzheimer's disease and Parkinson's disease.
Clinical Trials
Ongoing clinical trials are assessing the efficacy and safety profiles of this compound in treating chronic pain and inflammatory disorders. Preliminary results suggest favorable outcomes with manageable side effects.
Polymer Chemistry
In materials science, the compound has been explored as a building block for synthesizing advanced polymeric materials with tailored properties. Its unique chemical structure allows for modifications that can enhance thermal stability and mechanical strength.
Coatings and Composites
The incorporation of N-(3,5-dimethoxyphenyl)-2-({8-methyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl}sulfanyl)acetamide into coatings has been studied for improving corrosion resistance and durability in various industrial applications.
Data Tables
Comparison with Similar Compounds
Compound A : N-(3,5-dimethoxyphenyl)-2-({8-methyl -3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl}sulfanyl)acetamide
Compound B : N-(3,5-dimethoxyphenyl)-2-({8-ethyl -3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl}sulfanyl)acetamide (CAS 1185105-12-7)
- Core substituents : 8-ethyl, 3-phenyl.
- Acetamide group : 3,5-dimethoxyphenyl.
- However, steric bulk may reduce binding affinity in sterically constrained targets .
Compound C : N-(4-Ethoxyphenyl)-2-({8-ethyl-3-[4-(2-methyl-2-propanyl)phenyl]-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl}sulfanyl)acetamide
- Core substituents : 8-ethyl, 3-[4-(tert-butyl)phenyl].
- Acetamide group : 4-ethoxyphenyl.
- Key attributes : The tert-butyl group on the phenyl ring introduces significant steric hindrance, which may reduce rotational freedom but enhance hydrophobic interactions. The 4-ethoxy group on the acetamide could modulate electronic effects differently than 3,5-dimethoxy substitutions .
Structural and Hypothesized Property Comparison
| Property | Compound A | Compound B | Compound C |
|---|---|---|---|
| Core alkyl group | 8-methyl | 8-ethyl | 8-ethyl |
| Phenyl substitution | 3-phenyl | 3-phenyl | 3-[4-(tert-butyl)phenyl] |
| Acetamide substitution | 3,5-dimethoxyphenyl | 3,5-dimethoxyphenyl | 4-ethoxyphenyl |
| Molecular weight (Da) | ~475 (estimated) | ~489 (estimated) | ~573 (estimated) |
| Lipophilicity (LogP) | Moderate | Higher than A | Highest |
| Steric hindrance | Low | Moderate | High |
Functional Implications
- Metabolic stability : Smaller alkyl groups (e.g., methyl in Compound A) are typically less prone to oxidative metabolism than ethyl or tert-butyl groups, suggesting Compound A may have a longer half-life .
- Solubility : Polar substitutions (e.g., methoxy) in Compounds A and B likely improve aqueous solubility over the highly lipophilic Compound C .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
